2-(Tert-butoxy)pyridin-3-amine 2-(Tert-butoxy)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17866960
InChI: InChI=1S/C9H14N2O/c1-9(2,3)12-8-7(10)5-4-6-11-8/h4-6H,10H2,1-3H3
SMILES:
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol

2-(Tert-butoxy)pyridin-3-amine

CAS No.:

Cat. No.: VC17866960

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

2-(Tert-butoxy)pyridin-3-amine -

Specification

Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine
Standard InChI InChI=1S/C9H14N2O/c1-9(2,3)12-8-7(10)5-4-6-11-8/h4-6H,10H2,1-3H3
Standard InChI Key XFGOFLKPIOAMGQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC1=C(C=CC=N1)N

Introduction

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(tert-butoxy)pyridin-3-amine typically involves functionalization of the pyridine ring through sequential alkylation and amination steps. A widely reported method begins with pyridin-3-amine as the starting material, which undergoes alkylation with tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of tert-butanol is replaced by the pyridine nitrogen, forming the tert-butoxy linkage.

Key Reaction Conditions

  • Temperature: 80–100°C

  • Catalyst: H₂SO₄ (5–10 mol%)

  • Solvent: Toluene or dichloromethane

  • Yield: 60–75% after purification

Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product in high purity.

Optimization Challenges

Physicochemical Properties

The compound’s structural features impart distinct physical characteristics, as summarized below:

PropertyValueSource
Molecular FormulaC₉H₁₄N₂O
Molecular Weight166.22 g/mol
IUPAC Name2-[(2-methylpropan-2-yl)oxy]pyridin-3-amine
Canonical SMILESCC(C)(C)OC1=C(C=CC=N1)N
Topological Polar Surface Area48.1 Ų
LogP (Octanol-Water)1.82

The logP value of 1.82 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media. This property is advantageous for applications requiring phase-transfer reactivity or membrane permeability in biological systems.

Spectroscopic Characterization

While detailed spectral data for 2-(tert-butoxy)pyridin-3-amine remains limited in public databases, analogous pyridine derivatives provide insights into expected patterns:

  • ¹H NMR: The tert-butoxy group’s nine equivalent methyl protons typically resonate as a singlet near δ 1.35 ppm. Aromatic protons on the pyridine ring appear as doublets or triplets between δ 6.8–8.2 ppm, with coupling constants reflecting ortho and meta relationships .

  • ¹³C NMR: The quaternary carbon of the tert-butoxy group is observed near δ 80 ppm, while pyridine carbons resonate between δ 110–150 ppm .

  • IR Spectroscopy: Stretching vibrations for the amine group (N–H) appear near 3350 cm⁻¹, and the C–O–C ether linkage absorbs at 1250–1050 cm⁻¹ .

Mass spectrometry (ESI–MS) of the compound would likely show a molecular ion peak at m/z 166.22.

Applications in Research and Industry

Medicinal Chemistry

The amino and tert-butoxy groups make this compound a potential precursor for kinase inhibitors or antimicrobial agents. For example, tert-butoxy-substituted pyridines are explored as intermediates in synthesizing Janus kinase (JAK) inhibitors, which target inflammatory pathways.

Materials Science

In polymer chemistry, the tert-butoxy group’s stability under acidic conditions enables its use as a protecting group during step-growth polymerization. Subsequent deprotection yields hydrophilic polymers with applications in drug delivery systems.

Comparison with Structural Analogues

To contextualize its properties, 2-(tert-butoxy)pyridin-3-amine is compared below with its brominated analogue:

Property2-(Tert-butoxy)pyridin-3-amine5-Bromo-2-(tert-butoxy)pyridin-3-amine
Molecular FormulaC₉H₁₄N₂OC₉H₁₃BrN₂O
Molecular Weight166.22 g/mol245.12 g/mol
Key Functional Group–NH₂, –OC(CH₃)₃–NH₂, –OC(CH₃)₃, –Br
ReactivityNucleophilic amineEnhanced electrophilicity due to –Br

The bromine atom in the analogue introduces sites for cross-coupling reactions (e.g., Suzuki-Miyaura), expanding its utility in constructing biaryl structures.

Future Research Directions

  • Biological Screening: Evaluate antimicrobial or anticancer activity in vitro.

  • Catalytic Applications: Explore its role as a ligand in transition-metal catalysis.

  • Derivatization Studies: Functionalize the amino group to synthesize urea or sulfonamide derivatives.

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